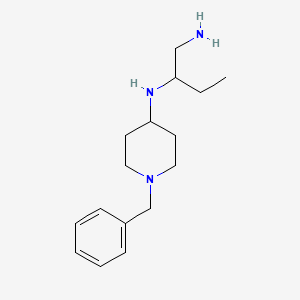
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a chemical compound with the molecular formula C16H27N3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a butane-1,2-diamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine typically involves the reaction of 1-benzyl-4-piperidone with butane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the piperidone to the corresponding piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives. Substitution reactions can result in a variety of substituted piperidine or benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-(1-Benzyl-4-piperidyl)ethane-1,2-diamine
- N2-(1-Benzyl-4-piperidyl)propane-1,2-diamine
- N2-(1-Benzyl-4-piperidyl)pentane-1,2-diamine
Uniqueness
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different binding affinities, reactivity, and pharmacological effects .
Eigenschaften
CAS-Nummer |
84196-18-9 |
|---|---|
Molekularformel |
C16H27N3 |
Molekulargewicht |
261.41 g/mol |
IUPAC-Name |
2-N-(1-benzylpiperidin-4-yl)butane-1,2-diamine |
InChI |
InChI=1S/C16H27N3/c1-2-15(12-17)18-16-8-10-19(11-9-16)13-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13,17H2,1H3 |
InChI-Schlüssel |
QUFUCZKLZXBWAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)NC1CCN(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


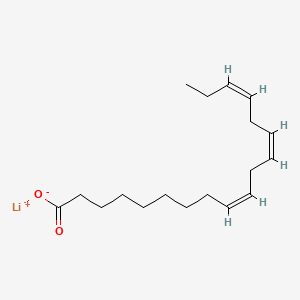

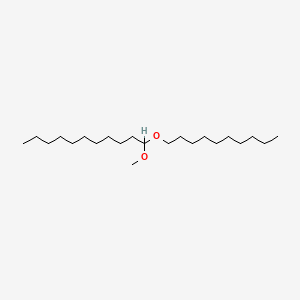
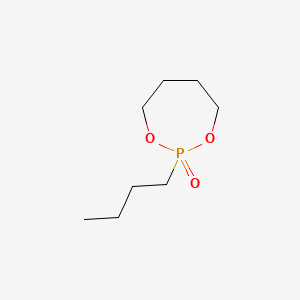
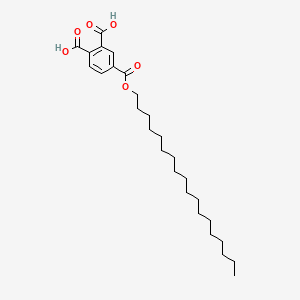


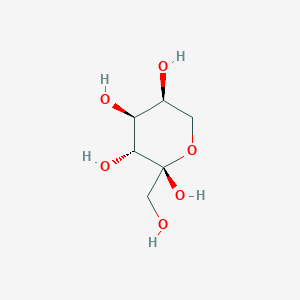
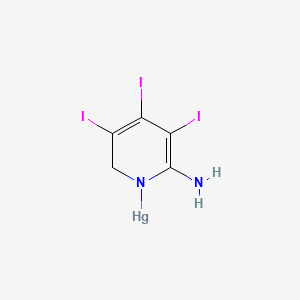
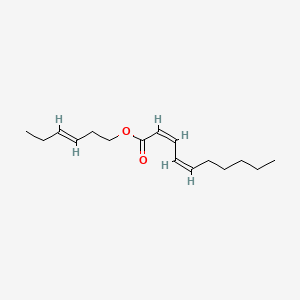



![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
